N-[(2-Bromoethoxy)carbonyl]-L-alanine
Description
N-[(2-Bromoethoxy)carbonyl]-L-alanine (abbreviated as Beoc-L-alanine) is a chemically modified amino acid derivative. Its structure comprises an L-alanine backbone with a (2-bromoethoxy)carbonyl (Beoc) group attached to the amine terminus. This compound is synthesized via reactions between L-alanine and 2-bromoethyl chloroformate, often in the presence of a base like pyridine or morpholine . The bromine atom in the Beoc group confers unique reactivity, making it valuable in prodrug design and peptide synthesis, where it serves as a protecting group or a metabolic lability enhancer .
Key applications include:
- Prodrug synthesis: Beoc-L-alanine acts as an intermediate for masking carboxyl or hydroxyl groups in drugs, enabling controlled release under physiological conditions .
- Peptide chemistry: The Beoc group can be selectively removed via nucleophilic substitution (e.g., using thiols) or elimination reactions, distinguishing it from traditional carbamate-based protecting groups .
Properties
CAS No. |
61445-15-6 |
|---|---|
Molecular Formula |
C6H10BrNO4 |
Molecular Weight |
240.05 g/mol |
IUPAC Name |
(2S)-2-(2-bromoethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C6H10BrNO4/c1-4(5(9)10)8-6(11)12-3-2-7/h4H,2-3H2,1H3,(H,8,11)(H,9,10)/t4-/m0/s1 |
InChI Key |
WVUIOLTXGAABTR-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)OCCBr |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Bromoethoxy)carbonyl]-L-alanine typically involves the reaction of L-alanine with 2-bromoethanol in the presence of a suitable base. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product by the addition of a brominating agent such as N-bromosuccinimide (NBS) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Bromoethoxy)carbonyl]-L-alanine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve mild bases and solvents like ethanol or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted alanine derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
N-[(2-Bromoethoxy)carbonyl]-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in modifying proteins and peptides.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-Bromoethoxy)carbonyl]-L-alanine involves its interaction with nucleophiles and electrophiles. The bromoethoxycarbonyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The compound’s reactivity is influenced by the presence of the bromine atom, which acts as a leaving group in substitution reactions .
Comparison with Similar Compounds
N-[(Benzyloxy)carbonyl]-L-alanine (Cbz-L-alanine)
N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-alanine)
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine (Fmoc-L-alanine)
- Structure : Contains a fluorenylmethoxycarbonyl (Fmoc) group.
- Cleavage Mechanism : Base-labile (e.g., piperidine).
- Applications : Dominates SPPS due to its compatibility with acid-sensitive substrates .
- Key Differences: Fmoc requires basic conditions for removal, while Beoc can be cleaved under milder, nucleophilic conditions.
N-[(Vinyloxy)carbonyl]-L-alanine
- Structure : A vinyloxycarbonyl group attached to L-alanine.
- Cleavage Mechanism : Hydrolysis under acidic or thermal conditions.
- Applications : Used in click chemistry for bioorthogonal conjugation .
- Key Differences :
Data Table: Comparative Properties of L-Alanine Derivatives
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